molecular formula C10H13ClN4O5S B13436910 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid CAS No. 1418095-27-8

2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid

Cat. No.: B13436910
CAS No.: 1418095-27-8
M. Wt: 336.75 g/mol
InChI Key: UCZRQNICFJGZAI-UHFFFAOYSA-N
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Description

2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid is a complex organic compound with a unique structure that includes a chloropyridine moiety, a carbamoyl group, and an ethanesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid typically involves multiple steps, starting with the preparation of the chloropyridine intermediate. This intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar steps to the laboratory synthesis, with optimizations for yield and purity. This may include the use of specialized equipment and reagents to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Carbamoyl-1-((6-chloropyridin-3-yl)methyl)ureido)ethanesulfonic Acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

1418095-27-8

Molecular Formula

C10H13ClN4O5S

Molecular Weight

336.75 g/mol

IUPAC Name

2-[carbamoylcarbamoyl-[(6-chloropyridin-3-yl)methyl]amino]ethanesulfonic acid

InChI

InChI=1S/C10H13ClN4O5S/c11-8-2-1-7(5-13-8)6-15(3-4-21(18,19)20)10(17)14-9(12)16/h1-2,5H,3-4,6H2,(H,18,19,20)(H3,12,14,16,17)

InChI Key

UCZRQNICFJGZAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN(CCS(=O)(=O)O)C(=O)NC(=O)N)Cl

Origin of Product

United States

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